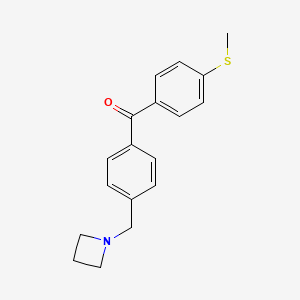

4-Azetidinomethyl-4'-thiomethylbenzophenone

Descripción

4-Azetidinomethyl-4'-thiomethylbenzophenone (CAS 898756-37-1, molecular formula C₁₈H₁₉NOS, molecular weight 297.41 g/mol) is a benzophenone derivative featuring two distinct substituents: an azetidinomethyl group (a four-membered nitrogen-containing ring) at the 4-position and a thiomethyl (-SCH₃) group at the 4'-position of the benzophenone scaffold .

Propiedades

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXFPGAWSQVILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642796 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-37-1 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azetidinomethyl-4’-thiomethylbenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the Azetidinomethyl Group: The azetidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone with azetidine in the presence of a base such as sodium hydride.

Addition of the Thiomethyl Group: The thiomethyl group is typically added through a thiolation reaction, where the benzophenone derivative reacts with a thiol reagent like methylthiol in the presence of a catalyst.

Industrial Production Methods: Industrial production of 4-Azetidinomethyl-4’-thiomethylbenzophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Types of Reactions:

Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The azetidinomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary alcohols.

Substitution: Derivatives with different substituents replacing the azetidinomethyl group.

Aplicaciones Científicas De Investigación

4-Azetidinomethyl-4’-thiomethylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-Azetidinomethyl-4’-thiomethylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidinomethyl and thiomethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Substituent Variations in Benzophenone Derivatives

Key Research Findings

- Azetidine vs. For instance, piperidine derivatives are commonly used in drug design for their conformational flexibility .

- Thiomethyl vs. Trifluoromethyl Groups : The thiomethyl group (in the parent compound) introduces sulfur-based nucleophilicity, whereas trifluoromethyl groups (e.g., CAS 898756-86-0) improve metabolic resistance and membrane permeability .

- Halogen Substitution: Iodo derivatives (e.g., 4-iodo-4'-thiomethylbenzophenone) are valuable in radiopharmaceuticals but may pose synthetic challenges due to iodine’s size and reactivity .

- Solubility vs. Reactivity : Methoxy-substituted analogs (e.g., CAS 898777-40-7) trade sulfur’s reactivity for improved aqueous solubility, making them suitable for hydrophilic applications .

Notes

Safety and Toxicology: Limited toxicological data exist for this compound. Precautionary measures (e.g., avoiding inhalation/contact) are recommended due to uncharacterized hazards .

Synthetic Accessibility: The azetidinomethyl group is synthetically challenging due to the strain in the four-membered ring, requiring specialized methods (e.g., Staudinger reactions) .

Biological Relevance : Azetidine-containing compounds are explored for antimicrobial and anticancer activity, similar to β-lactams, but with reduced ring strain .

Actividad Biológica

4-Azetidinomethyl-4'-thiomethylbenzophenone is an organic compound characterized by the presence of an azetidine ring and a thiomethyl group attached to a benzophenone core. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure includes:

- Azetidine Ring : A four-membered nitrogen-containing ring that may influence its interaction with biological targets.

- Thiomethyl Group : A sulfur-containing functional group that can participate in various chemical reactions and may enhance biological activity.

- Benzophenone Core : A backbone that is often associated with photoprotective and antioxidant properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The azetidine ring and thiomethyl group are believed to play crucial roles in binding to these targets, potentially leading to modulation of their activity. The benzophenone moiety may also contribute through interactions with cellular components, affecting processes such as:

- Enzyme Inhibition : Compounds similar to benzophenones have been shown to inhibit various enzymes, which could be a mechanism for the observed biological effects.

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, similar to other thiomethyl-containing compounds .

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antibacterial and antifungal activities. For instance, studies on related thiourea derivatives have shown effectiveness against various bacterial strains, suggesting that the thiomethyl group enhances antimicrobial efficacy .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For example, derivatives of similar structures have shown IC50 values indicating potent activity against human cancer cell lines . The specific mechanisms may involve apoptosis induction or cell cycle arrest.

Case Studies

- Anticancer Screening : A study evaluated the cytotoxicity of azetidine derivatives against multiple cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than 10 μM, highlighting their potential as anticancer agents .

- Antimicrobial Testing : In a comparative study, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to standard antibiotics, suggesting strong antimicrobial properties .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.